
Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate involves multiple steps, starting from basic building blocks such as diethyl malonate or similar esters. For instance, compounds with the acetamido malonate moiety can be synthesized through the reaction of diethyl malonate with nitroalkenes, catalyzed by Ni(II) complexes, to yield various amino acid derivatives with potential pharmacological activities (Reznikov et al., 2013). Additionally, the synthesis of 3-hydroxy-2-hydroxymethylpropanal acetals from 2-substituted diethyl malonates demonstrates the versatility of malonate derivatives in synthesizing complex molecules (Egri et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of various functional groups that influence their physical and chemical properties. X-ray crystallography and spectroscopic methods like NMR and mass spectrometry play a crucial role in confirming these structures. For example, studies on diethyl malonate derivatives have demonstrated the importance of these analytical techniques in confirming the configuration and conformation of new compounds (Aly et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate and related compounds is influenced by the presence of functional groups such as acetamido and malonate esters. These groups participate in various chemical reactions, including hydrolysis, oxidation, and cyclocondensation, to yield a wide range of products with diverse chemical and biological properties. For instance, the reaction of diethyl (phthalimidoacetyl)malonate with hydroxylamine highlights the reactivity of similar malonate derivatives under different conditions, leading to cyclized products or hydroxamic acids depending on the reaction conditions (Bregant & Perina, 1978).
Aplicaciones Científicas De Investigación
Synthesis of γ-Aminobutyric Acid Derivatives Diethyl malonate has been utilized in the synthesis of γ-aminobutyric acid derivatives, highlighting its potential in creating pharmacologically relevant compounds. This synthesis involves a Ni(II)-catalyzed reaction with nitroalkenes (Reznikov, Golovin, & Klimochkin, 2013).
Anti-Inflammatory Applications Novel acetic acid derivatives containing the 1,3-dioxoisoindolin-2-yl motif have been synthesized and evaluated for anti-inflammatory activity. These compounds have shown promising results in both in vitro and in vivo models, indicating their potential in the development of new anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Properties Derivatives of diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate have been designed and synthesized for potential use as anticonvulsant agents. These compounds have shown effectiveness against maximal electroshock seizure tests, suggesting their utility in treating convulsive disorders (Nikalje, Khan, & Ghodke, 2011).
Solvent Effects on Quantum Yield and Fluorescence Quenching Research on diethyl 2-acetamido-2-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)malonate (2DAM) has explored its quantum yield and fluorescence quenching properties. This study provides insights into the photophysical behavior of these compounds, which could be relevant in designing fluorescent probes and sensors (Nagaraja, Melavanki, Patil, & Kusanur, 2014).
Hydrogen Bonding and Supramolecular Architecture Studies on diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates have revealed the impact of hydrogen bonding due to regioisomerism on their supramolecular architecture. This research is significant in the field of crystal engineering and could inform the design of novel materials with specific properties (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).
Propiedades
IUPAC Name |
diethyl 2-acetamido-2-[4-(1,3-dioxoisoindol-2-yl)-3-hydroxybutyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-4-30-19(28)21(22-13(3)24,20(29)31-5-2)11-10-14(25)12-23-17(26)15-8-6-7-9-16(15)18(23)27/h6-9,14,25H,4-5,10-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENMYGQAOXAGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(CN1C(=O)C2=CC=CC=C2C1=O)O)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

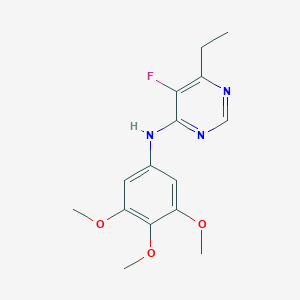
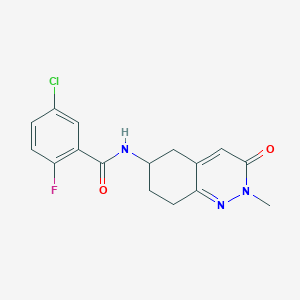

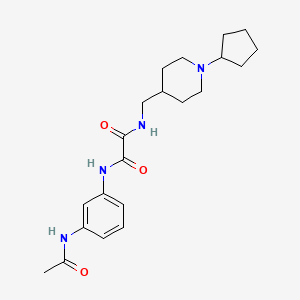
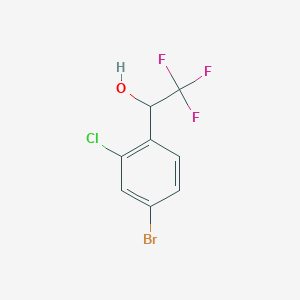
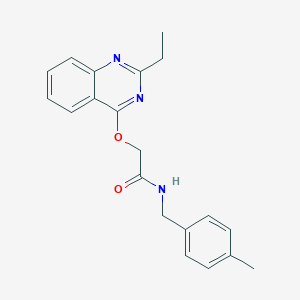

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)
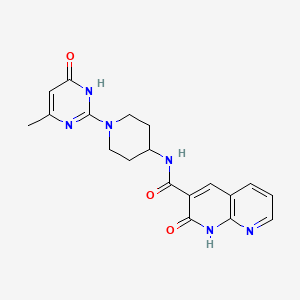
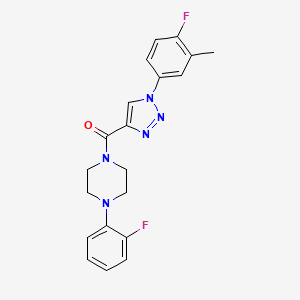


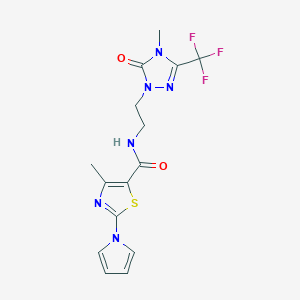
![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)